molecular formula C13H14N4O2 B7952319 N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

Cat. No.: B7952319
M. Wt: 258.28 g/mol
InChI Key: VWSGQJLZHSJWKR-UHFFFAOYSA-N
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Description

The compound identified as “N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” is a chemical substance with specific properties and applications. While detailed information about this compound is limited, it is known to be used in various scientific and industrial contexts.

Preparation Methods

The preparation methods for “N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” involve synthetic routes and reaction conditions that are tailored to achieve the desired chemical structure. Industrial production methods may include:

    Chemical Synthesis: Utilizing specific reagents and catalysts to form the compound through controlled chemical reactions.

    Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to isolate and purify the compound.

Chemical Reactions Analysis

“N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” undergoes various types of chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Involving reducing agents to convert the compound into reduced forms.

    Substitution: Participating in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

The compound “N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” has diverse scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in industrial processes for the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of “N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to influence cellular functions.

Comparison with Similar Compounds

“N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison may focus on:

    Chemical Properties: Differences in molecular weight, solubility, and stability.

    Biological Activity: Variations in biological effects and therapeutic potential.

    Industrial Applications: Distinct uses in industrial processes and product formulations.

Similar compounds include those identified through chemical databases and research studies, providing a basis for understanding the unique characteristics of “this compound”.

Properties

IUPAC Name

N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSGQJLZHSJWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.